Dichloro(iodomethyl)methylsilane Dichloro(iodomethyl)methylsilane
Brand Name: Vulcanchem
CAS No.: 62129-92-4
VCID: VC19480937
InChI: InChI=1S/C2H5Cl2ISi/c1-6(3,4)2-5/h2H2,1H3
SMILES:
Molecular Formula: C2H5Cl2ISi
Molecular Weight: 254.95 g/mol

Dichloro(iodomethyl)methylsilane

CAS No.: 62129-92-4

Cat. No.: VC19480937

Molecular Formula: C2H5Cl2ISi

Molecular Weight: 254.95 g/mol

* For research use only. Not for human or veterinary use.

Dichloro(iodomethyl)methylsilane - 62129-92-4

Specification

CAS No. 62129-92-4
Molecular Formula C2H5Cl2ISi
Molecular Weight 254.95 g/mol
IUPAC Name dichloro-(iodomethyl)-methylsilane
Standard InChI InChI=1S/C2H5Cl2ISi/c1-6(3,4)2-5/h2H2,1H3
Standard InChI Key MRORMUJGNIGOKW-UHFFFAOYSA-N
Canonical SMILES C[Si](CI)(Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

The compound’s empirical formula, C₂H₅Cl₂ISi, corresponds to a molecular weight of 265.42 g/mol. Its structure comprises a silicon atom bonded to:

  • Two chlorine atoms

  • One methyl group (CH₃)

  • One iodomethyl group (CH₂I)

This configuration distinguishes it from Dichloro(chloromethyl)methylsilane (163.51 g/mol) , where iodine is replaced by chlorine. The larger atomic radius of iodine (133 pm vs. 99 pm for chlorine) increases steric hindrance, potentially influencing reaction kinetics .

Bonding and Electronic Effects

The Si–I bond (approximately 2.43 Å) is longer and weaker than the Si–Cl bond (2.02 Å), reducing bond dissociation energy from 464 kJ/mol (Si–Cl) to ~234 kJ/mol (Si–I) . This disparity enhances the lability of the iodomethyl group, making it more susceptible to nucleophilic substitution compared to chlorinated analogs.

Synthesis and Production Pathways

Theoretical Synthetic Routes

While no direct synthesis methods are documented, plausible pathways include:

  • Iodination of Dichloro(chloromethyl)methylsilane:
    Substituting chlorine with iodine via Finkelstein reaction:

    CH3SiCl2(CH2Cl)+NaICH3SiCl2(CH2I)+NaCl\text{CH}_3\text{SiCl}_2(\text{CH}_2\text{Cl}) + \text{NaI} \rightarrow \text{CH}_3\text{SiCl}_2(\text{CH}_2\text{I}) + \text{NaCl}

    This method mirrors halogen exchange reactions observed in aryl silanes .

  • Direct Hydrosilylation:
    Reaction of methylsilane with iodomethyl chloride in the presence of a platinum catalyst:

    CH3SiH3+ClCH2IPtCH3SiCl2(CH2I)+H2\text{CH}_3\text{SiH}_3 + \text{ClCH}_2\text{I} \xrightarrow{\text{Pt}} \text{CH}_3\text{SiCl}_2(\text{CH}_2\text{I}) + \text{H}_2

Challenges in Synthesis

  • Iodine Stability: Iodine’s susceptibility to oxidation necessitates inert atmospheres during synthesis .

  • Byproduct Management: Reactions may generate HI, requiring neutralization to prevent side reactions .

Physical and Chemical Properties

Estimated Physical Properties

PropertyDichloro(iodomethyl)methylsilaneDichloro(chloromethyl)methylsilane
Boiling Point (°C)145–155 (est.)121
Density (g/cm³, 20°C)1.65–1.75 (est.)1.29
Flash Point (°C)45–55 (est.)35
Vapor Pressure (20°C)8–12 hPa (est.)15 hPa

The higher molecular weight and polarizability of iodine increase boiling points and density compared to chlorinated analogs.

Reactivity Profile

  • Hydrolysis: Rapid reaction with water yields iodomethyl alcohol and HCl:

    CH3SiCl2(CH2I)+3H2OCH3Si(OH)3+2HCl+HOCH2I\text{CH}_3\text{SiCl}_2(\text{CH}_2\text{I}) + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 2\text{HCl} + \text{HOCH}_2\text{I}

    Comparatively, Dichloro(chloromethyl)methylsilane releases HCl exclusively .

  • Nucleophilic Substitution: The iodomethyl group readily undergoes SN2 reactions with amines or alkoxides, enabling functionalization .

Applications and Industrial Relevance

Agrochemical Intermediates

Similar to CMM1’s role in agrochemical synthesis , the iodinated variant could serve as a precursor for iodine-containing pesticides, leveraging iodine’s bioactivity.

Pharmaceutical Building Blocks

The Si–I bond’s lability may facilitate controlled drug release mechanisms, particularly in iodinated contrast agents or anticancer prodrugs.

Material Science

Potential applications include:

  • Surface modification of silica nanoparticles via iodine-mediated coupling.

  • Synthesis of hypervalent silicon polymers with unique optoelectronic properties.

Comparative Analysis with Related Halosilanes

CompoundKey DifferentiatorApplication Advantage
Dichloro(iodomethyl)methylsilaneHigh iodine reactivityTargeted drug delivery
Dichloro(chloromethyl)methylsilaneCost-effective chlorinationBulk agrochemical production
Dichloro-iodo-[4-(iodomethyl)phenyl]silane Aromatic iodine stabilityPhotoresist formulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator